![molecular formula C17H24N2O2 B7593269 4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile
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Overview
Description
4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as OPAE and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
OPAE exerts its inhibitory effects on PKC by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and proliferation. OPAE has been found to be selective for PKC and does not inhibit other kinases, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
OPAE has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer drug. OPAE has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
OPAE has several advantages for lab experiments, including its high potency and selectivity for PKC. However, OPAE is a relatively new compound, and its synthesis is challenging, which may limit its availability for research purposes. Additionally, the mechanism of action of OPAE is not fully understood, and further studies are needed to elucidate its effects on cellular processes.
Future Directions
Future research on OPAE should focus on further elucidating its mechanism of action and exploring its potential applications in drug development. Studies should also investigate the safety and toxicity of OPAE in animal models and human clinical trials. Additionally, the synthesis of OPAE should be optimized to increase its availability for research purposes.
Synthesis Methods
The synthesis of OPAE involves the reaction of 4-cyano-2-fluoroanisole with oxan-4-yl(propan-2-yl)amine in the presence of a base. The reaction produces OPAE as a white solid with a yield of around 50%. The purity of OPAE can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
OPAE has been studied for its potential applications in drug development. It has been found to have potent inhibitory effects on the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, making it an attractive target for the development of anticancer drugs.
properties
IUPAC Name |
4-[2-[oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-14(2)19(16-7-10-20-11-8-16)9-12-21-17-5-3-15(13-18)4-6-17/h3-6,14,16H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSCRDGYDKRKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC1=CC=C(C=C1)C#N)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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